molecular formula C12H15ClN2S B580018 1-(Benzo[b]thiophen-4-yl)piperazin-Hydrochlorid CAS No. 913614-18-3

1-(Benzo[b]thiophen-4-yl)piperazin-Hydrochlorid

Katalognummer: B580018
CAS-Nummer: 913614-18-3
Molekulargewicht: 254.776
InChI-Schlüssel: XDUUWPNOUUQXBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wirkmechanismus

Target of Action

The primary target of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is the serotoninergic 5-HT 1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and sleep, and is often a target for drugs used in the treatment of mental disorders .

Mode of Action

The compound interacts with its target, the 5-HT 1A receptor, by binding to it. This binding can lead to changes in the receptor’s activity, which can then influence the transmission of signals in the brain . .

Biochemical Pathways

Upon binding to the 5-HT 1A receptor, 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride can affect various biochemical pathways. These pathways are involved in the regulation of mood, anxiety, and sleep . The downstream effects of these changes in the pathways can include alterations in mood and behavior.

Pharmacokinetics

It is known that the compound has a melting point of >75°c (dec) . It is slightly soluble in DMSO and methanol , which could potentially impact its bioavailability

Result of Action

It is known that the compound can influence the activity of the 5-ht 1a receptor , which can lead to changes in mood and behavior. More research is needed to fully elucidate these effects.

Analyse Chemischer Reaktionen

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is similar to other piperazine derivatives such as aripiprazole and quetiapine. it is unique due to its specific structure, which includes a benzo[b]thiophene ring. This structural feature contributes to its distinct pharmacological properties and its use in the synthesis of brexpiprazole . Similar compounds include:

Biologische Aktivität

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a compound of significant interest in pharmacological research, particularly concerning its potential therapeutic applications in treating various central nervous system (CNS) disorders. This article provides an overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is characterized by its unique structure, which includes a piperazine ring fused with a benzo[b]thiophene moiety. This structural feature is believed to play a crucial role in its biological interactions.

The biological activity of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride primarily involves its interaction with various neurotransmitter receptors. Research indicates that it exhibits affinity for:

  • Serotonin receptors (5-HT) : Particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety.
  • Dopamine receptors (D2) : Important for the modulation of psychotic symptoms and cognitive functions.

The compound's ability to modulate these receptors suggests a potential application in treating conditions such as schizophrenia and other mood disorders .

Central Nervous System Disorders

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride has been explored for its efficacy in treating various CNS disorders, including:

  • Schizophrenia : Preclinical studies have shown that compounds with similar structures can improve cognitive dysfunction and negative symptoms associated with schizophrenia while minimizing extrapyramidal side effects .
  • Depression and Anxiety : The agonistic activity at the 5-HT_1A receptor may confer antidepressant and anxiolytic effects, making it a candidate for further development in mood disorder therapies .

Case Studies and Research Findings

A significant study evaluated the compound's pharmacokinetics and pharmacodynamics in animal models. The findings indicated:

  • Efficacy : The compound demonstrated a dose-dependent reduction in behavioral symptoms associated with anxiety and depression.
  • Safety Profile : Preliminary toxicity studies suggested a favorable safety profile with minimal adverse effects at therapeutic doses .

Comparative Efficacy

A comparative analysis was conducted between 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride and other antipsychotic agents. The results highlighted:

CompoundAffinity for 5-HT_1AAffinity for D2Efficacy in Cognitive SymptomsSide Effects
1-(Benzo[b]thiophen-4-yl)piperazineHighModerateSignificantMinimal
AripiprazoleModerateHighModerateWeight Gain
LurasidoneHighModerateSignificantDyslipidemia

Eigenschaften

IUPAC Name

1-(1-benzothiophen-4-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUUWPNOUUQXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913614-18-3
Record name 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Then, 3.7 ml of concentrated hydrochloric acid was added to a methanol solution of 9.5 g of 1-benzo[b]thiophen-4-yl-piperazine, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the obtained residue and precipitated crystals were obtained by filtration. Recrystallization was performed from methanol to obtain 1-benzo[b]thiophen-4-yl-piperazine hydrochloride as colorless needle-like crystals.
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chlorobenzo[b]thiophene (5.00 g), piperazine (5.11 g), palladium acetate (II) (2.7 mg), tri-tert-butylphosphonium tetraphenylborate (6.2 mg), sodium tert-butoxide (8.548 g), and xylene (70 ml) were stirred at 120 to 130° C. for 5 hours. After the reaction mixture was cooled to room temperature, water was added thereto, and the layers were separated. The xylene layer was washed with water, and then with saline. After addition of activated carbon, the mixture was stirred at room temperature for 30 minutes. After filtration of the mixture, concentrated hydrochloric acid was added to the filtrate, and the resulting mixture was stirred at room temperature for 30 minutes. The precipitated crystals were collected by filtration and dried to obtain 4-(1-piperazinyl)benzo[b]thiophene hydrochloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
6.2 mg
Type
reactant
Reaction Step One
Quantity
8.548 g
Type
reactant
Reaction Step One
Quantity
2.7 mg
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: The provided research highlights a novel one-pot synthesis of Brexpiprazole. Could you elaborate on the specific role of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride in this process?

A: 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride serves as a crucial building block in the one-pot synthesis of Brexpiprazole []. After an initial reaction between 7-hydroxy-2-quinolone and 1-bromo-4-chlorobutane, this hydrochloride salt is introduced alongside water to react with the intermediate formed in the previous step. This reaction ultimately leads to the formation of the final Brexpiprazole molecule. This one-pot approach simplifies the synthesis process and enhances efficiency compared to previous multi-step methods [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.